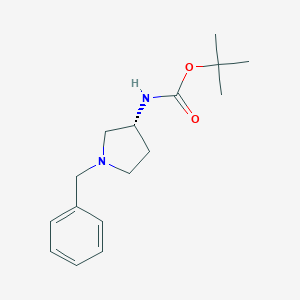

(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

描述

The compound (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine is a chiral pyrrolidine derivative that is of interest due to its potential use in various chemical syntheses. It is related to several compounds described in the provided papers, which serve as intermediates or final products in the synthesis of different biologically active molecules.

Synthesis Analysis

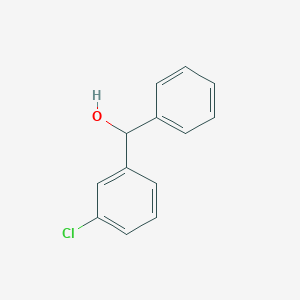

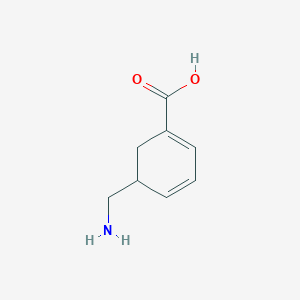

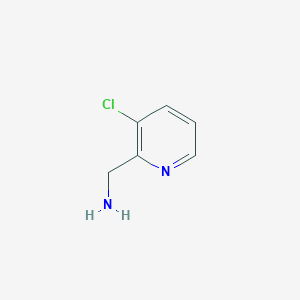

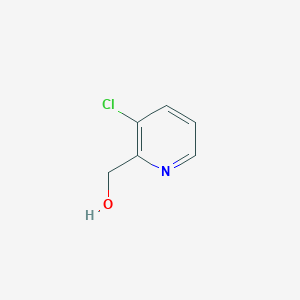

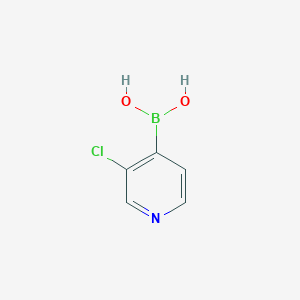

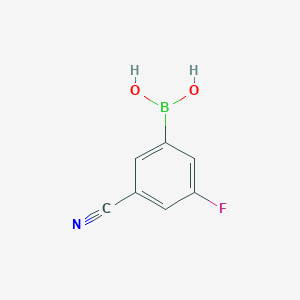

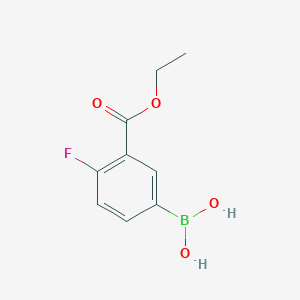

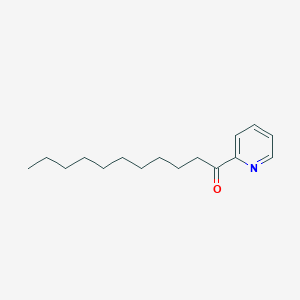

The synthesis of related compounds often involves enantioselective methods to ensure the correct stereochemistry, which is crucial for their biological activity. For instance, an iodolactamization step is key in the enantioselective synthesis of a related benzyl carbamate, which is an intermediate for CCR2 antagonists . Another synthesis approach involves ortho-directed lithiation of aminopyridines, which is used to produce a pyridine derivative . Additionally, a nitrile anion cyclization strategy is employed to synthesize N-tert-butyl disubstituted pyrrolidines with high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of compounds similar to (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine often features a pyrrolidine ring, which can adopt different conformations. For example, the structure of a trisubstituted pyrrolidin-2-one derivative is described with absolute configurations assigned to the lactam ring, and the presence of an intramolecular hydrogen bond is noted . The crystal structure of another pyrrolidine derivative reveals a triclinic space group with specific cell parameters and a proline ring in an envelope conformation .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives is influenced by their functional groups and stereochemistry. The papers describe various reactions, including iodolactamization , ortho-directed lithiation , and nitrile anion cyclization , which are crucial for constructing the pyrrolidine core and introducing substituents in a controlled manner. These reactions are essential for the synthesis of complex molecules with potential pharmacological applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the crystal structure analysis provides insights into the solid-state properties, such as crystal packing and hydrogen bonding patterns . These properties are important for understanding the stability, solubility, and reactivity of the compound.

科学研究应用

Chemical and Biological Significance

Pyrrolidine derivatives, including “(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine”, play a crucial role in drug discovery due to their bioactive molecular framework. These compounds are characterized by their saturated five-membered rings containing nitrogen, which contributes to stereochemistry, pharmacophore exploration, and three-dimensional molecular coverage. The pyrrolidine ring, due to its non-planarity and sp3-hybridization, offers a unique scaffold for the development of compounds with target selectivity. Such structures are instrumental in medicinal chemistry for creating new biologically active compounds with diverse biological profiles, influenced by the stereochemistry and spatial orientation of substituents (Li Petri et al., 2021).

Synthesis of N-heterocycles

The use of tert-butanesulfinamide, closely related to the functionalities of “(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine”, in asymmetric synthesis via sulfinimines highlights the compound's importance. This methodology provides access to a wide range of structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines. These N-heterocycles are foundational in many natural products and therapeutically relevant compounds, showcasing the compound's utility in the synthesis of biologically active molecules (Philip et al., 2020).

Catalytic Applications

In catalysis, “(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine” and related structures contribute significantly to the field of kinetic resolution. The compound's structural attributes are leveraged in non-enzymatic kinetic resolutions, an area of growing importance in asymmetric synthesis. These processes enable the efficient separation of racemates into enantiopure compounds, further illustrating the compound’s utility in producing chiral substances (Pellissier, 2011).

安全和危害

“(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine” can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and getting medical advice or attention if skin irritation occurs or if the compound gets in the eyes .

属性

IUPAC Name |

tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOIDJGLYWEUEK-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437770 | |

| Record name | tert-Butyl [(3R)-1-benzylpyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | |

CAS RN |

131878-23-4 | |

| Record name | tert-Butyl [(3R)-1-benzylpyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。